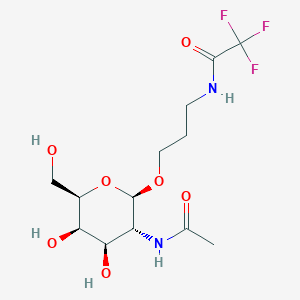![molecular formula C17H14N4O B057442 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one CAS No. 117241-89-1](/img/structure/B57442.png)
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one, also known as DPI, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DPI has been shown to have several potential applications in scientific research, including the study of PKC signaling pathways and the development of new therapeutic agents.
Mecanismo De Acción
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one exerts its inhibitory effects on PKC by binding to the enzyme's regulatory domain, which prevents the activation of the catalytic domain. This, in turn, prevents the phosphorylation of downstream substrates and disrupts the signaling pathways that are regulated by PKC.
Efectos Bioquímicos Y Fisiológicos
The inhibition of PKC by 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to have several biochemical and physiological effects. 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to have neuroprotective effects by preventing the activation of PKC in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one for lab experiments is its potent inhibitory effects on PKC. This makes it a valuable tool for studying PKC signaling pathways and the development of new therapeutic agents. However, 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one also has some limitations. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. In addition, 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has poor solubility in aqueous solutions, which can limit its use in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one. One area of interest is the development of new PKC inhibitors that are more selective and have fewer off-target effects than 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one. Another area of interest is the development of new therapeutic agents that target PKC signaling pathways for the treatment of cancer, inflammation, and neurodegenerative diseases. Finally, there is potential for the development of new methods for the delivery of 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one involves a multi-step process that requires several chemical reagents and catalysts. The first step involves the condensation of 2-acetylpyridine with 2-methyl-3,4-dihydroisoquinoline in the presence of a base catalyst to form the intermediate compound, 2-(2-methyl-3,4-dihydroisoquinolin-1-yl)pyridine. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a Lewis acid catalyst to form 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one.
Aplicaciones Científicas De Investigación
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been extensively studied in the field of biochemistry and pharmacology due to its potent inhibitory effects on PKC. PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to have several potential applications in scientific research, including the study of PKC signaling pathways and the development of new therapeutic agents.
Propiedades
Número CAS |
117241-89-1 |
|---|---|
Nombre del producto |
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one |
Fórmula molecular |
C17H14N4O |
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
7,8-dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one |
InChI |
InChI=1S/C17H14N4O/c1-9-10(2)19-17(22)13-8-15-14(7-12(9)13)20-16(21-15)11-3-5-18-6-4-11/h3-8H,1-2H3,(H,19,22)(H,20,21) |
Clave InChI |
ICSCSINEYTWKFB-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)C2=CC3=C(C=C12)N=C(N3)C4=CC=NC=C4)C |
SMILES canónico |
CC1=C(NC(=O)C2=CC3=C(C=C12)N=C(N3)C4=CC=NC=C4)C |
Sinónimos |
5H-Imidazo[4,5-g]isoquinolin-5-one, 1,6-dihydro-7,8-dimethyl-2-(4-pyridinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



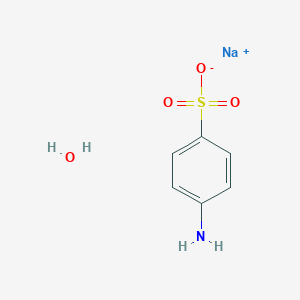
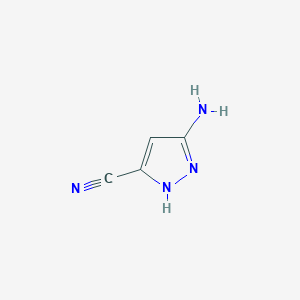
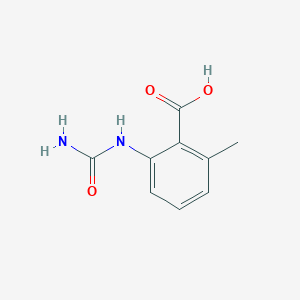

![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)
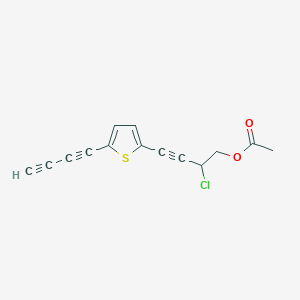

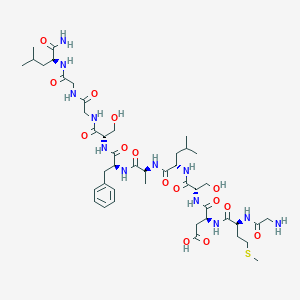
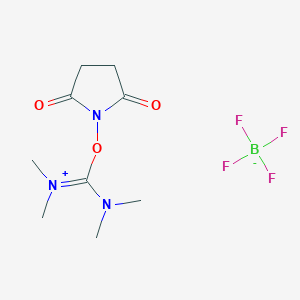
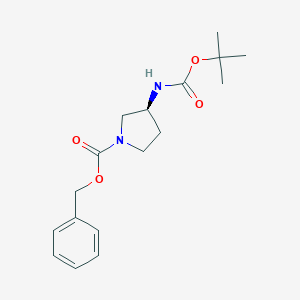

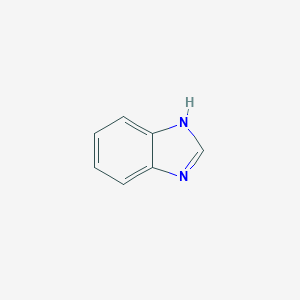
![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)
